molecular formula C8H16N2O B6231802 5-(3-aminopropyl)piperidin-2-one CAS No. 1547007-55-5

5-(3-aminopropyl)piperidin-2-one

Cat. No.: B6231802
CAS No.: 1547007-55-5
M. Wt: 156.2
InChI Key:
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Description

5-(3-aminopropyl)piperidin-2-one is a synthetic compound that belongs to the class of piperidinones. It has garnered significant attention from scientists and researchers due to its versatile properties and potential implications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-aminopropyl)piperidin-2-one typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, and nickel . Another method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidines .

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow reactions and microwave irradiation to achieve efficient cyclocondensation in an alkaline aqueous medium . These methods are designed to be cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(3-aminopropyl)piperidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Hydrogenation reactions using palladium and rhodium catalysts are common.

    Substitution: The compound can undergo substitution reactions to form various substituted piperidines.

Common Reagents and Conditions

Common reagents used in these reactions include palladium, rhodium, cobalt, ruthenium, and nickel-based catalysts . Reaction conditions often involve hydrogenation, cyclization, and cycloaddition processes .

Major Products Formed

The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

5-(3-aminopropyl)piperidin-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: It is explored for its potential use in drug discovery and development.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-(3-aminopropyl)piperidin-2-one involves its interaction with various molecular targets and pathways. For example, piperidine derivatives have been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase systems . The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(3-aminopropyl)piperidin-2-one include other piperidine derivatives such as:

  • Piperine
  • Evodiamine
  • Matrine
  • Berberine
  • Tetrandine

Uniqueness

What sets this compound apart from other similar compounds is its unique structure and versatile reactivity, which allows for the synthesis of a wide range of derivatives with diverse biological activities .

Properties

CAS No.

1547007-55-5

Molecular Formula

C8H16N2O

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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